2-Methyl-2-(4-nitrophenyl)propanenitrile
Overview
Description
2-Methyl-2-(4-nitrophenyl)propanenitrile is an organic compound with the molecular formula C10H10N2O2. It is characterized by a nitrile group attached to a 2-methyl-2-(4-nitrophenyl)propane structure. This compound is notable for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-nitrophenyl)propanenitrile typically involves the reaction of 4-nitrophenylacetonitrile with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dichloromethane, and the product is purified through flash column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-nitrophenyl)propanenitrile undergoes various chemical reactions, including:
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.
Common Reagents and Conditions
Reduction: Tin(II) chloride in ethyl acetate, palladium on activated carbon with hydrogen in methanol.
Substitution: Sodium hydroxide, tetrabutylammonium bromide, and methyl iodide in dichloromethane.
Major Products
Reduction: 2-Methyl-2-(4-aminophenyl)propanenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-(4-nitrophenyl)propanenitrile is used in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4-nitrophenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(4-aminophenyl)propanenitrile
- 2-Methyl-2-(4-chlorophenyl)propanenitrile
- 2-Methyl-2-(4-methoxyphenyl)propanenitrile
Uniqueness
2-Methyl-2-(4-nitrophenyl)propanenitrile is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the nitro group allows for specific interactions and transformations that are not possible with other substituents .
Properties
IUPAC Name |
2-methyl-2-(4-nitrophenyl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-10(2,7-11)8-3-5-9(6-4-8)12(13)14/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVURMRLCAFELZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356414 | |
Record name | 2-methyl-2-(4-nitrophenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71825-51-9 | |
Record name | 2-methyl-2-(4-nitrophenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.